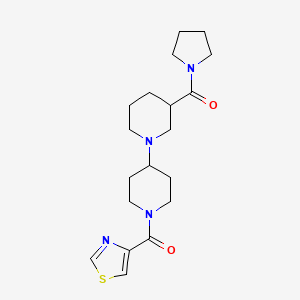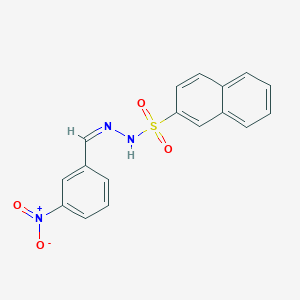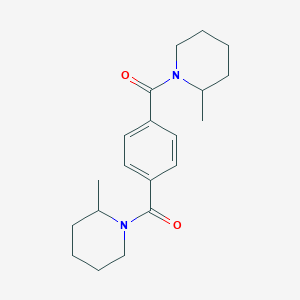amine hydrochloride](/img/structure/B5408411.png)
[(5-phenyl-2-furyl)methyl](2-pyridinylmethyl)amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(5-phenyl-2-furyl)methyl](2-pyridinylmethyl)amine hydrochloride, also known as PFM-2, is a chemical compound that has been extensively studied for its potential applications in scientific research. PFM-2 is a selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids in the body. By inhibiting FAAH, PFM-2 can increase the levels of endocannabinoids in the body, which can have a variety of physiological effects.
Mécanisme D'action
[(5-phenyl-2-furyl)methyl](2-pyridinylmethyl)amine hydrochloride works by inhibiting FAAH, an enzyme that breaks down endocannabinoids in the body. By inhibiting FAAH, this compound can increase the levels of endocannabinoids in the body, which can have a variety of physiological effects. Endocannabinoids are lipid signaling molecules that bind to cannabinoid receptors in the body, which can modulate a variety of physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to the modulation of endocannabinoid signaling in the body. Endocannabinoids have been shown to play a role in a variety of physiological processes, including pain sensation, inflammation, anxiety, and addiction. By increasing the levels of endocannabinoids in the body, this compound can modulate these processes and potentially have therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of [(5-phenyl-2-furyl)methyl](2-pyridinylmethyl)amine hydrochloride for lab experiments is its selectivity for FAAH. This compound has been shown to be a highly selective inhibitor of FAAH, which can reduce the potential for off-target effects. Additionally, this compound has been shown to be relatively stable and easy to use in lab experiments. One limitation of this compound is its potential for non-specific binding to other proteins in the body. Additionally, this compound has been shown to have relatively low solubility in water, which can limit its use in certain experimental settings.
Orientations Futures
There are several potential future directions for research on [(5-phenyl-2-furyl)methyl](2-pyridinylmethyl)amine hydrochloride. One area of interest is the potential use of this compound in the treatment of pain and inflammation. This compound has been shown to have analgesic and anti-inflammatory effects in animal models, and may have potential applications in the treatment of chronic pain conditions. Another area of interest is the potential use of this compound in the treatment of anxiety disorders. This compound has been shown to reduce anxiety-like behavior in animal models, and may have potential applications in the treatment of anxiety disorders. Additionally, further research is needed to better understand the potential applications of this compound in addiction research.
Méthodes De Synthèse
The synthesis of [(5-phenyl-2-furyl)methyl](2-pyridinylmethyl)amine hydrochloride involves several steps, including the reaction of 2-pyridinemethylamine with 5-phenyl-2-furaldehyde to form the intermediate [(5-phenyl-2-furyl)methyl](2-pyridinyl)methanol. This intermediate is then reacted with hydrochloric acid to form the final product, this compound.
Applications De Recherche Scientifique
[(5-phenyl-2-furyl)methyl](2-pyridinylmethyl)amine hydrochloride has been studied for its potential applications in a variety of scientific research areas, including pain management, inflammation, anxiety, and addiction. This compound has been shown to increase the levels of endocannabinoids in the body, which can have analgesic and anti-inflammatory effects. This compound has also been shown to reduce anxiety-like behavior in animal models, and may have potential applications in the treatment of anxiety disorders. Additionally, this compound has been studied for its potential applications in addiction research, as endocannabinoids have been shown to play a role in drug-seeking behavior.
Propriétés
IUPAC Name |
N-[(5-phenylfuran-2-yl)methyl]-1-pyridin-2-ylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O.ClH/c1-2-6-14(7-3-1)17-10-9-16(20-17)13-18-12-15-8-4-5-11-19-15;/h1-11,18H,12-13H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHIQYTRAYNGIIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)CNCC3=CC=CC=N3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-fluoro-2-methyl-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5408333.png)
![9-[(2,4-dimethylquinolin-7-yl)carbonyl]-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5408340.png)
![4-chloro-N-(4,5-dimethyl-3-{[(3-pyridinylmethyl)amino]carbonyl}-2-thienyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5408341.png)
![4-{6-[4-(4-ethylbenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B5408351.png)
![(5-{4-[3-(4-chlorophenyl)acryloyl]-1-piperazinyl}-2-nitrophenyl)cyclopropylamine](/img/structure/B5408357.png)
![N-[(3-acetyl-1H-indol-1-yl)acetyl]alanine](/img/structure/B5408359.png)
![N-(3-chloro-4-fluorophenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea](/img/structure/B5408363.png)

![N-[1-(2,5-dimethylphenyl)ethyl]-N'-(3-methoxyphenyl)urea](/img/structure/B5408371.png)
![3-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5408386.png)


methanone](/img/structure/B5408422.png)
